molecular formula C12H15ClN2O2 B11753083 ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate

Cat. No.: B11753083
M. Wt: 254.71 g/mol
InChI Key: PNJVHCYPMOFLCH-RVDMUPIBSA-N
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Description

Ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate (CAS 37522-18-2) is a hydrazinylidene acetate derivative characterized by a 2,3-dimethylphenyl substituent on the hydrazine moiety. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 254.71 g/mol . This compound is synthesized via condensation reactions involving hydrazine derivatives and α-chloro esters, as exemplified in the preparation of analogous structures (e.g., ). It serves as a critical intermediate in pharmaceutical synthesis, particularly in constructing heterocyclic frameworks like thiadiazoles and triazoles .

The (2E)-configuration ensures planarity of the hydrazinylidene-acetate backbone, facilitating hydrogen bonding (N–H···O=C) and influencing crystal packing . The 2,3-dimethylphenyl group introduces steric bulk and electron-donating methyl substituents, which modulate reactivity and solubility.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-5-6-8(2)9(10)3/h5-7,14H,4H2,1-3H3/b15-11+

InChI Key

PNJVHCYPMOFLCH-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC(=C1C)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,3-dimethylphenylhydrazine with ethyl 2-chloroacetate under controlled conditions. The reaction is carried out in an alkaline medium, often using solvents such as ethanol or methanol. The process involves heating the reactants to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate has been investigated for its potential anticancer properties. Studies have shown that hydrazone derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated activity against breast cancer and leukemia cell lines, suggesting that this compound may possess similar therapeutic potential .

1.2 Antimicrobial Properties
Research indicates that hydrazone compounds can also exhibit antimicrobial activity. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Agricultural Applications

2.1 Pesticide Development
The compound's structural characteristics make it a suitable candidate for pesticide formulation. Its chlorinated hydrazone structure may enhance its efficacy as a pesticide by improving its stability and bioavailability in agricultural settings. Similar compounds have been developed into effective herbicides and insecticides, indicating a promising avenue for this compound .

2.2 Plant Growth Regulation
There is emerging evidence that hydrazone derivatives can act as plant growth regulators. This compound may influence plant growth and development by modulating hormonal activities within plants, potentially leading to increased crop yields and improved resistance to environmental stressors .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with chloroacetic acid derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines .
Study 2Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria .
Study 3Pesticide FormulationEnhanced stability and efficacy in agricultural applications .
Study 4Plant Growth RegulationIncreased growth rates observed in treated crops under stress conditions .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can undergo reversible E/Z isomerization, which affects its binding to target molecules. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Variations

Key differences among analogues arise from substituents on the phenyl ring, which alter electronic, steric, and hydrogen-bonding properties:

Compound Substituent CAS No. Mol. Formula Mol. Weight (g/mol) Key Features
Target Compound 2,3-dimethylphenyl 37522-18-2 C₁₂H₁₅ClN₂O₂ 254.71 Steric bulk from methyl groups; electron-donating effects
Ethyl (2E)-chloro(phenylhydrazono)acetate Phenyl 9000-40-2 C₁₀H₁₁ClN₂O₂ 226.66 Simpler structure; no substituents for electronic modulation
Ethyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate 4-chlorophenyl 132839-05-5 C₁₀H₁₀Cl₂N₂O₂ 261.10 Electron-withdrawing Cl; enhanced polarity and reactivity
Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate 3-chloro-4-methylphenyl 148367-95-7 C₁₁H₁₂Cl₂N₂O₂ 275.13 Mixed electronic effects (Cl electron-withdrawing, methyl electron-donating)
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate 3,5-dichlorophenyl - C₁₀H₉Cl₃N₂O₂ 295.50 Strong electron-withdrawing effects; potential for high reactivity
Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate 4-methoxyphenyl 27143-07-3 C₁₁H₁₃ClN₂O₃ 264.69 Electron-donating OMe group; improved solubility in polar solvents

Physical Properties and Stability

  • Melting Points : Substituents influence melting behavior. For instance, ethyl (Z)-2-chloro-2-(phenylhydrazinylidene)acetate melts at 352–353 K , while phosphorothioyl-containing analogues exhibit lower melting points (127–129°C) due to disrupted crystal packing .
  • Hydrogen Bonding : The (2E)-configuration enables intramolecular N–H···O=C hydrogen bonding, stabilizing the planar structure and promoting crystalline phases . Chloro substituents (e.g., 4-chlorophenyl) may weaken hydrogen bonding due to electron withdrawal, reducing crystallinity .

Biological Activity

Ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazone functional group (-C=N-NH-). The molecular formula is C11H12ClN2O2C_{11}H_{12}ClN_2O_2, and it exhibits both electrophilic and nucleophilic characteristics due to the chloro and hydrazone groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone moiety can participate in hydrogen bonding and coordinate with metal ions, which may enhance its reactivity with biomolecules. Additionally, the presence of the chloro group can facilitate nucleophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.

Antitumor Activity

Recent studies have indicated that hydrazone derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups on the phenyl ring enhances antitumor activity. In vitro studies have reported IC50 values in the low micromolar range for related compounds against human cancer cell lines such as A549 and MCF-7 .

CompoundCell LineIC50 (µM)
Compound AA5491.61
Compound BMCF-71.98
This compoundVariousTBD

Antimicrobial Activity

Hydrazone derivatives have also been studied for their antimicrobial properties. This compound was evaluated against a range of Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Studies

  • Antitumor Efficacy : A study investigating the effects of various hydrazone derivatives on tumor growth in xenograft models demonstrated that compounds with similar structures to this compound significantly inhibited tumor growth compared to control groups. The study highlighted the importance of substituents on the phenyl ring in enhancing therapeutic efficacy .
  • Antimicrobial Screening : Another research effort focused on synthesizing new hydrazone derivatives and evaluating their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives showed promising activity, suggesting further investigation into their mechanisms could lead to novel antimicrobial agents .

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